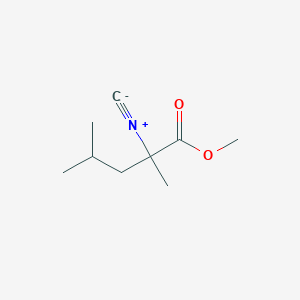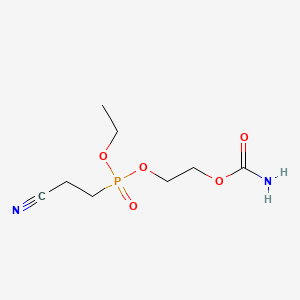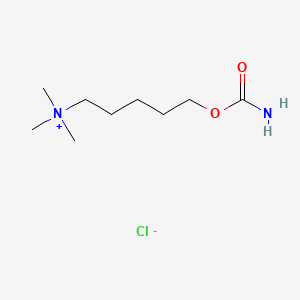
2,5-Diphenyl-3-(p-diphenyl)tetrazolium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Diphenyl-3-(p-diphenyl)tetrazolium chloride is a chemical compound with the molecular formula C25H19ClN4. It is a tetrazolium salt, which is commonly used in biochemical experiments as a redox indicator. The compound is known for its ability to undergo reduction to form colored formazans, making it useful in various assays to indicate cellular respiration and metabolic activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diphenyl-3-(p-diphenyl)tetrazolium chloride typically involves the reaction of tetrazole derivatives with appropriate phenyl compounds. One common method involves the reaction of 2,5-diphenyltetrazole with p-diphenylbenzyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetone, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Diphenyl-3-(p-diphenyl)tetrazolium chloride undergoes several types of chemical reactions, including:
Reduction: The compound is reduced to form colored formazans, which are used as indicators in various assays.
Oxidation: It can be oxidized under specific conditions, although this is less common.
Substitution: The chloride ion can be substituted with other anions in certain reactions.
Common Reagents and Conditions
Reduction: Common reducing agents include sodium borohydride and other mild reducing agents. The reaction is typically carried out in aqueous or alcoholic solutions.
Oxidation: Strong oxidizing agents such as potassium permanganate can be used, although this is less frequently performed.
Substitution: Various halide salts can be used to substitute the chloride ion under appropriate conditions.
Major Products Formed
Applications De Recherche Scientifique
2,5-Diphenyl-3-(p-diphenyl)tetrazolium chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a redox indicator in various chemical reactions and assays.
Biology: Employed in cell viability assays to indicate metabolic activity and cellular respiration.
Medicine: Utilized in diagnostic assays to detect cellular activity and viability, particularly in cancer research.
Industry: Applied in quality control processes to assess the metabolic activity of microbial cultures.
Mécanisme D'action
The mechanism of action of 2,5-Diphenyl-3-(p-diphenyl)tetrazolium chloride involves its reduction to form colored formazans. This reduction is catalyzed by dehydrogenase enzymes present in metabolically active cells. The formazan product is insoluble and precipitates out, allowing for easy visualization and quantification of cellular activity. The molecular targets include various dehydrogenase enzymes involved in cellular respiration .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,5-Triphenyl-2H-tetrazolium chloride: Another tetrazolium salt used as a redox indicator.
3-(4,5-Dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide (MTT): Commonly used in cell viability assays.
5-Cyano-2,3-di-(p-tolyl)tetrazolium chloride (CTC): Used in viability assays for eukaryotic cells and bacteria.
Uniqueness
2,5-Diphenyl-3-(p-diphenyl)tetrazolium chloride is unique due to its specific structure, which allows for the formation of highly colored formazans. This makes it particularly useful in assays where visual detection of metabolic activity is required. Its ability to form stable and easily detectable formazans sets it apart from other tetrazolium salts .
Propriétés
Numéro CAS |
21520-86-5 |
|---|---|
Formule moléculaire |
C25H19ClN4 |
Poids moléculaire |
410.9 g/mol |
Nom IUPAC |
2,5-diphenyl-3-(4-phenylphenyl)tetrazol-3-ium;chloride |
InChI |
InChI=1S/C25H19N4.ClH/c1-4-10-20(11-5-1)21-16-18-24(19-17-21)29-27-25(22-12-6-2-7-13-22)26-28(29)23-14-8-3-9-15-23;/h1-19H;1H/q+1;/p-1 |
Clé InChI |
WQRUUHQSMBWGME-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)[N+]3=NC(=NN3C4=CC=CC=C4)C5=CC=CC=C5.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2,5-Pyrrolidinedione, 3-(dodecenyl)-1-[(9Z)-1-oxo-9-octadecenyl]-](/img/structure/B13768379.png)




